molecular formula C14H13F3N2O2 B2858682 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 838093-46-2

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2858682
CAS No.: 838093-46-2
M. Wt: 298.265
InChI Key: DXERAWMFPDAYAK-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a furan ring, an amide group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of furan-2-carbaldehyde with an amine, followed by subsequent reactions to introduce the trifluoromethyl group and the acetamide moiety. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high pressures and temperatures. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Continuous flow chemistry and microwave-assisted synthesis are also potential methods to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Trifluoromethylamine

  • Substitution: : Various substituted amides and amines

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its combination of a furan ring, an amide group, and a trifluoromethyl group. Similar compounds include:

  • Furan-2-carboxylic acid: : Lacks the amide and trifluoromethyl groups.

  • Trifluoromethylamine: : Lacks the furan ring and amide group.

  • 2-[(furan-2-ylmethyl)amino]acetamide: : Lacks the trifluoromethyl group.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10/h1-7,18H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERAWMFPDAYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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